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Abstract
I-CBP112 is a potent and selective small molecule inhibitor that targets the bromodomains of

the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. By

competitively binding to the acetyl-lysine binding pockets of these bromodomains, I-CBP112
disrupts protein-protein interactions that are crucial for the transcription of key oncogenes. This

guide provides a comprehensive overview of I-CBP112, including its mechanism of action,

quantitative biochemical and cellular data, detailed experimental methodologies, and its effects

on relevant signaling pathways. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction
The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression

involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.

[1] Their bromodomains recognize and bind to acetylated lysine residues on histones and other

proteins, thereby recruiting the transcriptional machinery to specific gene promoters.

Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers,

making them attractive therapeutic targets.

I-CBP112 is an acetyl-lysine competitive protein-protein interaction inhibitor that specifically

targets the bromodomains of CBP and p300.[2] It has been shown to modulate gene

expression, induce cellular differentiation, and sensitize cancer cells to conventional
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chemotherapeutic agents.[3][4] This technical guide serves as a resource for understanding the

biochemical and cellular functions of I-CBP112.

Mechanism of Action
I-CBP112 functions by competitively inhibiting the binding of acetylated lysine residues to the

bromodomains of CBP and p300. This disruption has several downstream consequences:

Repression of Oncogenes: By preventing the recruitment of the CBP/p300 transcriptional

complex to chromatin, I-CBP112 leads to the downregulation of key oncogenes such as c-

Myc and androgen receptor target genes like KLK3 (PSA).[3]

Induction of Cellular Differentiation: In hematological malignancies, I-CBP112 has been

shown to impair the aberrant self-renewal of leukemic cells and induce their differentiation.[2]

[5]

Sensitization to Chemotherapy: I-CBP112 can repress the expression of ATP-binding

cassette (ABC) transporters, which are responsible for drug efflux and multidrug resistance

in cancer cells. This leads to increased intracellular accumulation and enhanced efficacy of

chemotherapeutic agents like doxorubicin.[3][4]

Allosteric Activation of HAT Activity: Interestingly, I-CBP112 has been reported to

allosterically activate the HAT activity of CBP/p300, leading to an increase in histone

acetylation, particularly at H3K18.[6][7] This suggests a complex regulatory mechanism

beyond simple bromodomain inhibition.

Quantitative Data
The following tables summarize the key quantitative data for I-CBP112 from various

biochemical and cellular assays.

Table 1: Biochemical Activity of I-CBP112
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Target Assay Type Value Reference

CBP Bromodomain
Dissociation Constant

(Kd)
151 ± 6 nM [8][9]

p300 Bromodomain
Dissociation Constant

(Kd)
167 ± 8 nM [8][9]

CBP Bromodomain IC50 (AlphaScreen) 170 nM [9][10]

p300 Bromodomain IC50 (AlphaScreen) 625 nM [8][11]

BRD4(1)

Bromodomain

Dissociation Constant

(Kd)
5.6 µM [5][12]

BRD4(2)

Bromodomain

Dissociation Constant

(Kd)
20 µM [5][12]

Table 2: Cellular Activity of I-CBP112
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Cell Line Assay Effect Concentration Reference

Human and

Mouse Leukemic

Cells

Colony

Formation

Impaired colony

formation and

induced

differentiation

Not specified [2][5]

MLL-AF9+ AML

Cells

Leukemia-

Initiating

Potential

Reduced

potential in vitro

and in vivo

Dose-dependent [2][9]

MDA-MB-231

(Breast Cancer)
Gene Expression

Decreased

expression of

ABC transporters

(ABCC1,

ABCC10)

Not specified [3][4]

A549 (Lung

Cancer)
Gene Expression

Decreased

expression of

ABC transporters

Not specified [3][4]

HepG2 (Liver

Cancer)
Gene Expression

Decreased

expression of

ABC transporters

Not specified [3][4]

Prostate Cancer

Cells
Proliferation

Arrested

proliferation (in

combination with

A-485)

Not specified [3]

HEK293 IC50 > 10 µM [2]

Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (dissociation constant, Kd) of I-CBP112 to the

bromodomains of CBP and p300.

Protein Preparation: Recombinant human CBP and p300 bromodomain proteins are purified.
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Ligand Preparation: I-CBP112 is dissolved in the same buffer as the protein.

Titration: The protein solution is placed in the sample cell of the calorimeter, and the I-
CBP112 solution is loaded into the injection syringe. A series of small injections of I-CBP112
into the protein solution is performed.

Data Analysis: The heat change associated with each injection is measured. The resulting

data is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of

binding (ΔH).[5][12]

Temperature Shift Assay (Thermal Shift Assay)
This assay assesses the stabilizing effect of I-CBP112 on the thermal denaturation of the target

bromodomain, providing an indication of binding.

Reaction Mixture: The bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO

Orange) that binds to hydrophobic regions of unfolded proteins.

Ligand Addition: I-CBP112 is added to the reaction mixture.

Thermal Denaturation: The temperature of the mixture is gradually increased, and the

fluorescence is monitored.

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is

unfolded, is determined. An increase in Tm in the presence of I-CBP112 indicates binding

and stabilization of the protein.[5][12]

Colony Formation Assay
This assay is used to evaluate the effect of I-CBP112 on the self-renewal capacity of cancer

cells.

Cell Plating: Leukemic cells are seeded in a semi-solid medium, such as methylcellulose, at

a low density.

Treatment: The cells are exposed to various concentrations of I-CBP112.
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Incubation: The plates are incubated for a period that allows for colony formation (typically 7-

14 days).

Quantification: The number and size of the colonies are counted and compared to untreated

controls. A reduction in colony number indicates an impairment of self-renewal.[5]

In Vivo Leukemia Model
This model is used to assess the therapeutic efficacy of I-CBP112 in a living organism.

Cell Transplantation: Murine or human leukemic cells (e.g., MLL-AF9+ AML cells) are

transplanted into immunocompromised mice.

Treatment: Once leukemia is established, the mice are treated with I-CBP112 or a vehicle

control.

Monitoring: The progression of leukemia is monitored by methods such as bioluminescence

imaging or flow cytometry of peripheral blood.

Endpoint Analysis: Survival of the mice is a primary endpoint. Spleen and bone marrow can

be harvested to assess leukemic burden.[5]

Western Blotting for Histone Acetylation
This technique is used to measure the effect of I-CBP112 on global histone acetylation.

Cell Lysis and Histone Extraction: Cells treated with I-CBP112 are lysed, and histones are

extracted from the nuclear fraction.

SDS-PAGE and Transfer: The extracted histones are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

membrane.

Immunoblotting: The membrane is probed with primary antibodies specific for acetylated

histone marks (e.g., anti-acetyl-H3K18) and a loading control (e.g., anti-total H3).

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection

via chemiluminescence. The intensity of the bands is quantified to determine the relative
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levels of histone acetylation.[6][7]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of I-CBP112 and a typical

experimental workflow for its evaluation.
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Caption: Mechanism of action of I-CBP112 in the cell nucleus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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